molecular formula C20H32OSn B13552555 (1-Benzofuran-5-yl)tributylstannane

(1-Benzofuran-5-yl)tributylstannane

Cat. No.: B13552555
M. Wt: 407.2 g/mol
InChI Key: NGPSWHVJRHODOO-UHFFFAOYSA-N
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Description

(1-Benzofuran-5-yl)tributylstannane is an organotin compound that features a benzofuran ring substituted with a tributylstannyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-5-yl)tributylstannane typically involves the stannylation of a benzofuran derivative. One common method is the palladium-catalyzed stannylation of 1-benzofuran-5-yl halides using tributylstannane as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-5-yl)tributylstannane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents such as bromine or iodine.

    Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound with the benzofuran moiety intact.

Scientific Research Applications

(1-Benzofuran-5-yl)tributylstannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzofuran-5-yl)tributylstannane in chemical reactions typically involves the activation of the stannyl group by a catalyst, such as palladium, which facilitates the formation of new bonds. The benzofuran ring can participate in various interactions due to its aromatic nature, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    (1-Benzofuran-2-yl)tributylstannane: Similar structure but with the stannyl group at the 2-position.

    (1-Benzofuran-3-yl)tributylstannane: Stannyl group at the 3-position.

    (1-Benzofuran-4-yl)tributylstannane: Stannyl group at the 4-position.

Uniqueness

(1-Benzofuran-5-yl)tributylstannane is unique due to the position of the stannyl group, which can influence the electronic properties and reactivity of the compound. This positional isomerism can lead to different biological activities and applications in synthesis compared to its analogs .

Properties

Molecular Formula

C20H32OSn

Molecular Weight

407.2 g/mol

IUPAC Name

1-benzofuran-5-yl(tributyl)stannane

InChI

InChI=1S/C8H5O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-6H;3*1,3-4H2,2H3;

InChI Key

NGPSWHVJRHODOO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OC=C2

Origin of Product

United States

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